molecular formula C10H10ClNO2S B13151491 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide

Cat. No.: B13151491
M. Wt: 243.71 g/mol
InChI Key: ORDXMPHCKBSKBR-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a chloro group and an ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst.

    Formation of 2-chloroethanesulfonyl chloride: This intermediate can be synthesized by the chlorination of ethanesulfonyl chloride.

    Coupling Reaction: The final step involves the reaction between 3-ethynylaniline and 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethynyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-phenyl)ethane-1-sulfonamide
  • 2-Chloro-N-(3-ethynylphenyl)propane-1-sulfonamide
  • 2-Bromo-N-(3-ethynylphenyl)ethane-1-sulfonamide

Uniqueness

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of both a chloro group and an ethynyl group, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit a range of pharmacological effects, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClN2O2S. Its structure includes:

  • A chloro group at the para position.
  • An ethynyl group attached to a phenyl ring.
  • A sulfonamide moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: In vitro assays have shown that this compound can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds related to this structure exhibited IC50 values ranging from 0.11 to 1.47 µM against these cell lines .

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
HCT-1160.76
Reference Compound (Doxorubicin)MCF-70.79
HCT-1165.51

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis: Flow cytometry analysis revealed that the compound increases caspase activity, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in MCF-7 cells, contributing to its antiproliferative effects .

Enzyme Inhibition

In addition to its anticancer properties, this sulfonamide derivative may act as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are often overexpressed in tumors.

Key Findings:

  • Selectivity for Tumor-associated Isoforms: In vitro studies demonstrated that certain derivatives showed high selectivity and potent inhibition of CA IX and XII at nanomolar concentrations . This selectivity is crucial for developing targeted cancer therapies.

Table 2: Inhibition Activity against Carbonic Anhydrases

CompoundhCA IsoformIC50 (nM)
This compoundCA IX51.6
CA XII99.6
Control Compound (Acetazolamide)CA IX10
CA II5

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound is significantly influenced by their structural characteristics:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs), such as chloro or nitro groups, enhances the biological potency of these compounds .
  • Hydrophobic Interactions: Molecular docking studies indicate that hydrophobic interactions between the aromatic rings and amino acid residues in target proteins contribute to the binding affinity and efficacy of these compounds .

Case Studies

Several case studies have highlighted the potential of sulfonamides in clinical applications:

  • Study on MDA-MB-231 Cells: A derivative similar to this compound was tested on MDA-MB-231 cells under hypoxic conditions, showing improved inhibitory effects compared to normoxic conditions .
  • In Vivo Studies: Although most current research is focused on in vitro results, further exploration into animal models is necessary to assess the therapeutic potential and safety profiles of these compounds.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

2-chloro-N-(3-ethynylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H10ClNO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)7-6-11/h1,3-5,8,12H,6-7H2

InChI Key

ORDXMPHCKBSKBR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)CCCl

Origin of Product

United States

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